molecular formula C9H7ClN2O2S B1302236 Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 832113-96-9

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1302236
CAS No.: 832113-96-9
M. Wt: 242.68 g/mol
InChI Key: CUNUJTDTFOTOJA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a versatile scaffold for chemical modifications.

Mechanism of Action

Target of Action

It is known that thienopyrimidines, a class of compounds to which this molecule belongs, often interact with atp-binding cassette transporters (abc transporters) .

Mode of Action

Some thienopyrimidines have been found to act as modulators of abc efflux pumps . These pumps play a crucial role in cellular processes such as lipid transport and drug resistance, and their modulation can have significant effects on cell function.

Biochemical Pathways

Given its potential interaction with abc transporters , it may influence pathways related to drug transport and resistance.

Result of Action

Modulation of abc transporters can potentially alter cellular drug resistance, affecting the efficacy of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thienopyrimidines can be obtained.

    Oxidation Products: Sulfoxides and sulfones are the major products.

    Reduction Products: Reduced forms of the thienopyrimidine core.

Scientific Research Applications

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its core structure. This makes it a versatile scaffold for further chemical modifications and enhances its potential for diverse biological activities .

Properties

IUPAC Name

methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-4-5-7(10)11-3-12-8(5)15-6(4)9(13)14-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNUJTDTFOTOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374932
Record name Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832113-96-9
Record name Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832113-96-9
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